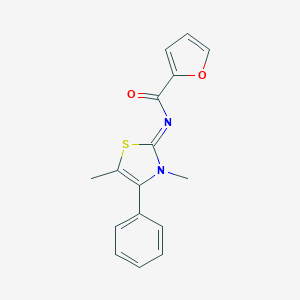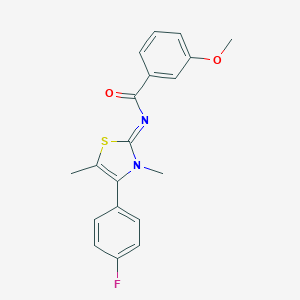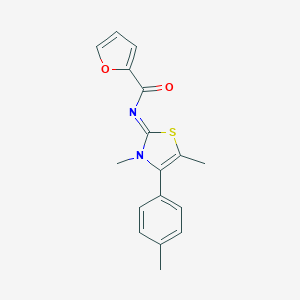![molecular formula C20H21BrN4O2S B305322 N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305322.png)
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTES and is known to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
BPTES selectively binds to the active site of glutaminase, thereby inhibiting its activity. The compound forms a covalent bond with the active site cysteine residue, which is critical for glutaminase activity. This covalent bond prevents the enzyme from converting glutamine to glutamate, thereby disrupting cancer cell metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells by disrupting their metabolism. The compound has also been shown to inhibit tumor growth in animal models. However, BPTES has not been extensively studied for its potential effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments, including its selectivity for glutaminase and its ability to induce cell death in cancer cells. However, the compound has some limitations, including its potential toxicity and lack of specificity for different types of cancer cells.
Orientations Futures
There are several future directions for research on BPTES. One potential direction is to develop more specific and less toxic analogs of the compound. Another direction is to study the effects of BPTES on normal cells and tissues to better understand its potential side effects. Additionally, BPTES could be studied in combination with other cancer therapies to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of BPTES involves a multi-step process that includes the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate to form N-(4-bromo-3-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiolate to form the final product, N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to generate energy and biosynthetic precursors. By inhibiting glutaminase, BPTES can disrupt cancer cell metabolism and induce cell death.
Propriétés
Formule moléculaire |
C20H21BrN4O2S |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-13-11-15(9-10-17(13)21)22-18(26)12-28-20-24-23-19(25(20)3)14(2)27-16-7-5-4-6-8-16/h4-11,14H,12H2,1-3H3,(H,22,26) |
Clé InChI |
HNYQHULDPRJSRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)


![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305259.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305261.png)